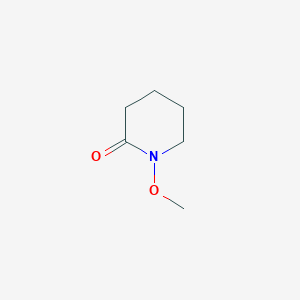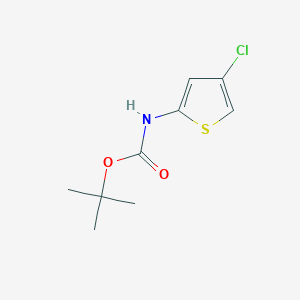
2-amino-3,7-dimethyl-3H-purin-6(7H)-one
Übersicht
Beschreibung
2-amino-3,7-dimethyl-3H-purin-6(7H)-one is a purine derivative. Purines are a group of heterocyclic aromatic organic compounds, which are significant in biochemistry, particularly as components of nucleic acids (DNA and RNA). This compound is structurally related to xanthine, a purine base found in most human body tissues and fluids and in other organisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of purine derivatives typically involves multi-step organic reactions. One common method is the condensation of a suitable amine with a purine precursor under controlled conditions. For 2-amino-3,7-dimethyl-3H-purin-6(7H)-one, the synthesis might involve:
- Starting with a purine base like xanthine.
- Introducing amino and methyl groups through substitution reactions.
- Using catalysts and specific reaction conditions to ensure the correct placement of functional groups.
Industrial Production Methods
Industrial production of such compounds often involves:
- Large-scale chemical synthesis using automated reactors.
- Purification processes like crystallization or chromatography to isolate the desired compound.
- Quality control measures to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3,7-dimethyl-3H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially forming different purine derivatives.
Reduction: Reduction reactions can add hydrogen atoms to the compound, changing its structure and reactivity.
Substitution: Functional groups on the purine ring can be substituted with other groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might produce different purine oxides, while substitution could yield various alkylated purines.
Wissenschaftliche Forschungsanwendungen
2-amino-3,7-dimethyl-3H-purin-6(7H)-one, like other purine derivatives, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating diseases related to purine metabolism.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action for purine derivatives often involves:
Molecular targets: Such as enzymes involved in purine metabolism.
Pathways: Including nucleotide synthesis and degradation pathways.
Effects: Modulating the activity of these enzymes and pathways can have significant biological effects, potentially leading to therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthine: A naturally occurring purine base.
Caffeine: A stimulant found in coffee and tea, structurally similar to xanthine.
Theobromine: Found in chocolate, another xanthine derivative.
Uniqueness
2-amino-3,7-dimethyl-3H-purin-6(7H)-one is unique due to its specific functional groups, which can confer distinct chemical and biological properties compared to other purine derivatives.
Eigenschaften
IUPAC Name |
2-amino-3,7-dimethylpurin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-11-3-9-5-4(11)6(13)10-7(8)12(5)2/h3H,1-2H3,(H2,8,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXAUYFKVGLUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N=C(N2C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437452 | |
| Record name | 6H-Purin-6-one, 2-amino-3,7-dihydro-3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19143-67-0 | |
| Record name | 6H-Purin-6-one, 2-amino-3,7-dihydro-3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)-](/img/structure/B3348839.png)


![3,6-diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B3348870.png)









